![molecular formula C19H21ClN2O2 B2848810 2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide CAS No. 2034592-00-0](/img/structure/B2848810.png)
2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a tetrahydropyran ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 2-chlorophenyl.
Pyridinyl Group Introduction: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Tetrahydropyran Ring Formation: The tetrahydropyran ring is formed via a cyclization reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chlorophenyl)-N-(pyridin-2-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 2-(2-chlorophenyl)-N-(pyridin-4-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
- 2-(2-chlorophenyl)-N-(pyridin-3-yl(morpholin-4-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-chlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its tetrahydropyran ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-6-2-1-4-15(17)12-18(23)22-19(14-7-10-24-11-8-14)16-5-3-9-21-13-16/h1-6,9,13-14,19H,7-8,10-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFYBFWAHTLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
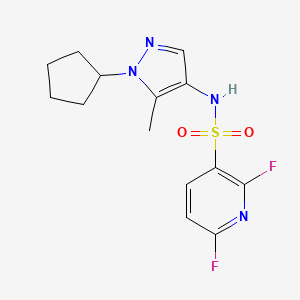
![N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]benzamide](/img/structure/B2848728.png)
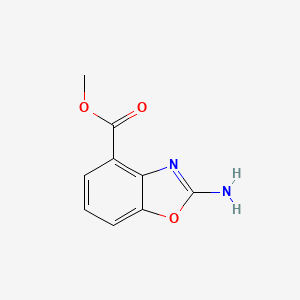
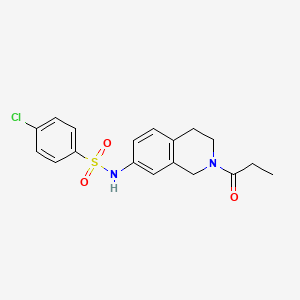
![Methyl 2-{[(6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2848732.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2848733.png)
![N-benzyl-2-{3-[2-(4-methoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B2848734.png)
![6,6-Difluoro-5-oxo-8,9-dihydro-7H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2848735.png)
![3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2848738.png)
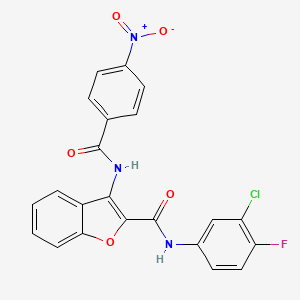
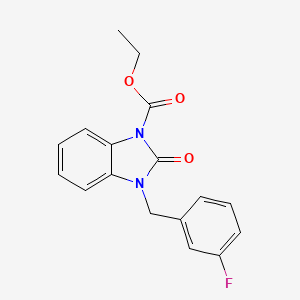
![(3E)-4-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2848741.png)
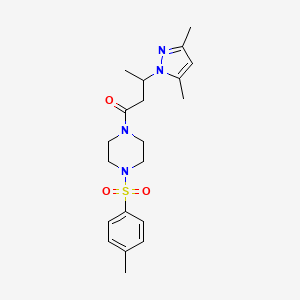
![N-benzyl-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2848750.png)
